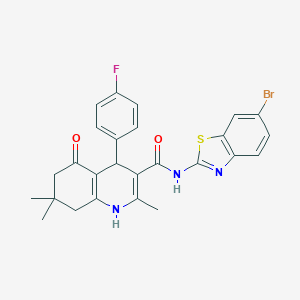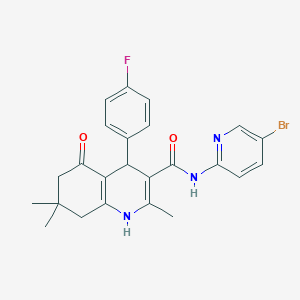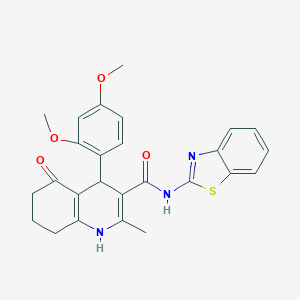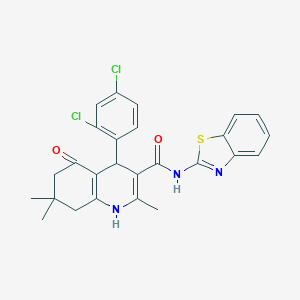![molecular formula C29H19F3N2O2S B304257 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FSN-01, and it is a member of the nicotinonitrile family. FSN-01 has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FSN-01 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has been found to inhibit the activity of MMP-9, an enzyme that is involved in cancer cell invasion and metastasis. FSN-01 has also been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
FSN-01 has been found to exhibit unique biochemical and physiological effects. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. FSN-01 has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using FSN-01 in lab experiments is its ability to inhibit the growth of various cancer cells. This makes FSN-01 a potential candidate for the development of new cancer therapies. FSN-01 also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using FSN-01 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on FSN-01. One of the future directions is to investigate the potential of FSN-01 as a cancer therapy. Further studies are needed to determine the optimal dosage and administration route of FSN-01 in vivo. Another future direction is to investigate the potential of FSN-01 as a treatment for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the mechanism of action of FSN-01 in these diseases. Additionally, further studies are needed to investigate the safety and toxicity of FSN-01 in vivo.
Synthesis Methods
FSN-01 can be synthesized using various methods, but the most common method is the one-pot synthesis. This method involves the reaction of 4-(trifluoromethyl)nicotinonitrile, 2-mercaptoethanol, and 4-methoxybenzaldehyde in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of FSN-01 using this method is around 60%.
Scientific Research Applications
FSN-01 has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications of FSN-01 is in the field of cancer research. FSN-01 has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. FSN-01 works by inhibiting the activity of certain enzymes that are essential for cancer cell growth. FSN-01 has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
Product Name |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile |
|---|---|
Molecular Formula |
C29H19F3N2O2S |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H19F3N2O2S/c1-36-21-9-6-17(7-10-21)26-14-25(29(30,31)32)24(15-33)28(34-26)37-16-27(35)19-8-11-23-20(13-19)12-18-4-2-3-5-22(18)23/h2-11,13-14H,12,16H2,1H3 |
InChI Key |
SCDAPQJOUAPADY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



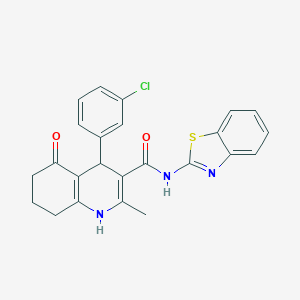
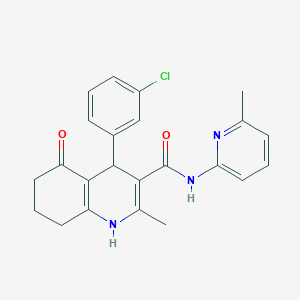
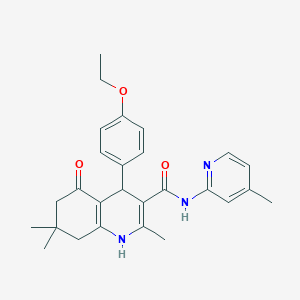
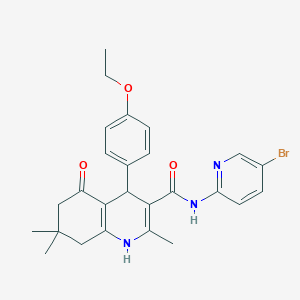
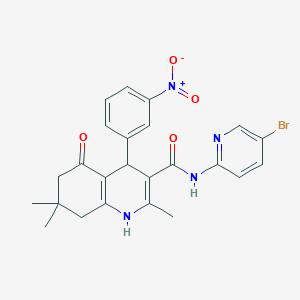
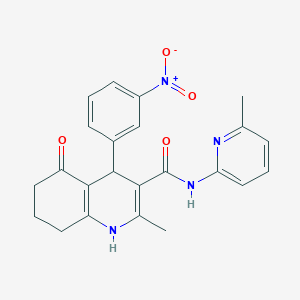
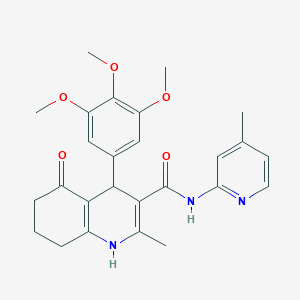
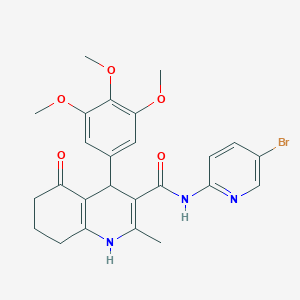
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
